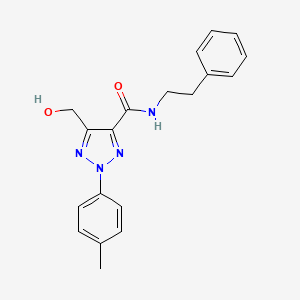
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde and a suitable base.
Attachment of the 4-methylphenyl group: This can be accomplished through a substitution reaction using a 4-methylphenyl halide.
Attachment of the 2-phenylethyl group: This step involves the reaction of the intermediate compound with 2-phenylethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl and phenyl groups, leading to different biological activities.
5-(hydroxymethyl)-1,2,3-triazole: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
2-(4-methylphenyl)-1,2,3-triazole: Lacks the hydroxymethyl and phenylethyl groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-9-16(10-8-14)23-21-17(13-24)18(22-23)19(25)20-12-11-15-5-3-2-4-6-15/h2-10,24H,11-13H2,1H3,(H,20,25) |
InChI Key |
SDRFFTIXPINHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


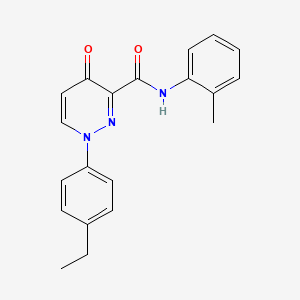
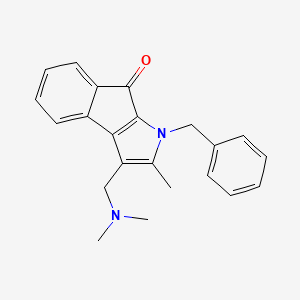
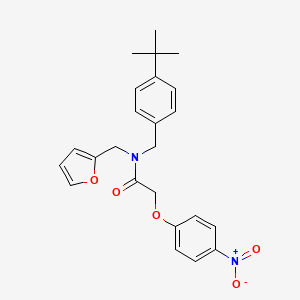
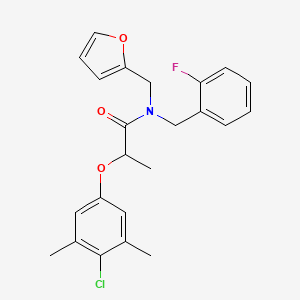
![7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11392825.png)
![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392828.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11392830.png)
![2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11392831.png)
![3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392840.png)
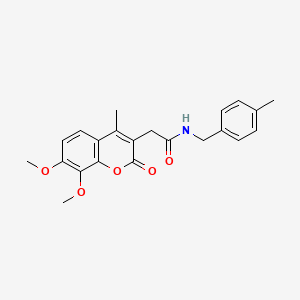
![N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11392851.png)

![methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11392866.png)
![1-(4-Chlorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392874.png)
